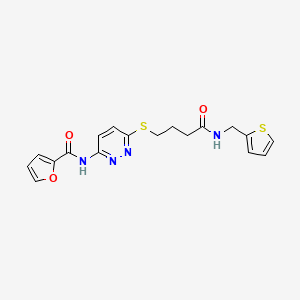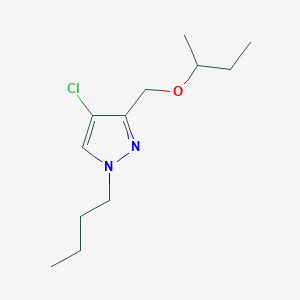
N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally similar to "N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide" have been synthesized and characterized for their antimicrobial properties. For instance, thiophene-containing compounds, synthesized using methods like the Gewald reaction, have shown promising antimicrobial activities. These compounds, after being characterized through techniques such as IR, 1H NMR, and mass spectrometry, exhibited significant inhibitory effects against various microbial strains, highlighting their potential as antimicrobial agents (Arora et al., 2013).
Non-linear Optical (NLO) Properties and Molecular Docking
Another avenue of research involves the synthesis of compounds with notable non-linear optical (NLO) properties, along with an exploration of their potential anticancer activities through molecular docking studies. Compounds synthesized from similar structural frameworks have been evaluated computationally and experimentally to determine their NLO properties and possible interactions with biological targets, such as tubulin, which is a significant consideration in cancer treatment strategies (Jayarajan et al., 2019).
Antinociceptive Activity
Research into compounds with thiophene motifs also extends into the domain of pain management, where their antinociceptive (pain-relieving) activities are assessed. Through the synthesis and subsequent evaluation of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, significant advancements have been made in understanding how structural variations influence analgesic properties, thereby contributing to the development of new pain management drugs (Shipilovskikh et al., 2020).
Antiprotozoal Agents
Furthermore, the synthesis of novel compounds with dicationic structures has shown effectiveness against protozoal infections. These compounds demonstrate strong DNA affinities and significant in vitro and in vivo activities against protozoan pathogens, indicating their potential as antiprotozoal agents. Such research not only highlights the therapeutic potential of these compounds but also underscores the importance of chemical synthesis in developing new treatments for protozoal diseases (Ismail et al., 2004).
properties
IUPAC Name |
N-[6-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c23-16(19-12-13-4-2-10-26-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-1-9-25-14/h1-2,4-5,7-10H,3,6,11-12H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHXUSUXTXIYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)


![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)








